molecular formula C21H19N3O4S B298042 N'-[(5-{4-nitrophenyl}-2-furyl)methylene]-2-[(4-methylbenzyl)sulfanyl]acetohydrazide

N'-[(5-{4-nitrophenyl}-2-furyl)methylene]-2-[(4-methylbenzyl)sulfanyl]acetohydrazide

Cat. No. B298042
M. Wt: 409.5 g/mol
InChI Key: NHQJZPAZZKQPEA-WSDLNYQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(5-{4-nitrophenyl}-2-furyl)methylene]-2-[(4-methylbenzyl)sulfanyl]acetohydrazide is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as "NMBAH," and its synthesis method, mechanism of action, and physiological effects are the focus of

Mechanism of Action

The mechanism of action of NMBAH is not fully understood. However, studies have suggested that the compound may work by inhibiting specific enzymes and proteins involved in various cellular processes, including cell growth and proliferation.
Biochemical and Physiological Effects:
NMBAH has been shown to have various biochemical and physiological effects. Studies have suggested that the compound may induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. Additionally, NMBAH has been shown to have neuroprotective effects and may improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of NMBAH is its potential use in treating cancer and neurological disorders. Additionally, the compound is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of NMBAH is that its mechanism of action is not fully understood, which makes it challenging to optimize its use in research experiments.

Future Directions

There are several future directions for NMBAH research. One potential direction is to further investigate the compound's anti-cancer properties and its potential use in combination with other drugs. Additionally, studies could focus on elucidating the compound's mechanism of action and identifying specific targets for its use. Finally, research could explore the compound's potential use in treating other neurological disorders, such as Parkinson's disease.
Conclusion:
In conclusion, NMBAH is a chemical compound that has shown potential in various scientific research fields. The compound's anti-cancer and neuroprotective properties make it an attractive target for further research. However, more studies are needed to fully understand the compound's mechanism of action and optimize its use in research experiments.

Synthesis Methods

The synthesis of NMBAH involves the reaction of 5-(4-nitrophenyl)furan-2-carbaldehyde with 2-[(4-methylbenzyl)sulfanyl]acetic acid hydrazide. The reaction is carried out in the presence of a catalyst and under specific reaction conditions. The resulting product is NMBAH, which is a yellow crystalline powder.

Scientific Research Applications

NMBAH has shown potential in various scientific research fields, including medicinal chemistry, drug discovery, and cancer research. The compound has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. Additionally, NMBAH has been studied for its potential use in treating neurological disorders such as Alzheimer's disease.

properties

Product Name

N'-[(5-{4-nitrophenyl}-2-furyl)methylene]-2-[(4-methylbenzyl)sulfanyl]acetohydrazide

Molecular Formula

C21H19N3O4S

Molecular Weight

409.5 g/mol

IUPAC Name

2-[(4-methylphenyl)methylsulfanyl]-N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]acetamide

InChI

InChI=1S/C21H19N3O4S/c1-15-2-4-16(5-3-15)13-29-14-21(25)23-22-12-19-10-11-20(28-19)17-6-8-18(9-7-17)24(26)27/h2-12H,13-14H2,1H3,(H,23,25)/b22-12+

InChI Key

NHQJZPAZZKQPEA-WSDLNYQXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CSCC(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]

SMILES

CC1=CC=C(C=C1)CSCC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)CSCC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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